Erinacine FErinacin F
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Overview
Description
Erinacine FErinacin F is a natural compound isolated from the mycelia of the mushroom Hericium erinaceus, commonly known as lion’s mane mushroom. This compound belongs to the group of cyathin diterpenoids, which are known for their neuroprotective and neurotrophic properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erinacine FErinacin F involves several steps, starting from the extraction of the mycelia of Hericium erinaceus. The mycelia are cultivated under controlled conditions, and the compound is extracted using solvents such as ethanol or methanol. The crude extract is then purified using techniques like high-speed countercurrent chromatography (HSCCC) to obtain high-purity this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation of Hericium erinaceus mycelia. The fermentation process is optimized to maximize the yield of this compound. Factors such as substrate composition, temperature, pH, and aeration are carefully controlled to enhance the production of the compound .
Chemical Reactions Analysis
Types of Reactions: Erinacine FErinacin F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Erinacine FErinacin F has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is studied for its unique chemical structure and reactivity. Researchers explore its potential as a starting material for the synthesis of novel compounds with enhanced bioactivity.
Biology: In biology, this compound is investigated for its neuroprotective and neurotrophic effects. Studies have shown that it can stimulate the production of nerve growth factor, which is crucial for the survival and growth of neurons .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Its ability to promote nerve regeneration and protect against neuronal damage makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of nutraceuticals and dietary supplements. Its health-promoting properties make it a valuable ingredient in products aimed at enhancing cognitive function and overall brain health .
Mechanism of Action
The mechanism of action of Erinacine FErinacin F involves the activation of various molecular pathways that promote neuronal survival and growth. One of the key pathways is the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes and protects against oxidative stress . Additionally, this compound has been shown to modulate the activity of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which supports the growth and differentiation of neurons .
Comparison with Similar Compounds
Erinacine A: Known for its strong neurotrophic effects and ability to enhance nerve growth factor synthesis.
Erinacine B: Exhibits neuroprotective properties and has been studied for its potential in treating neurodegenerative diseases.
Erinacine C: Has shown promise in reducing brain inflammation and protecting against traumatic brain injury.
Erinacine E: Acts as a kappa opioid receptor agonist and has potential analgesic effects.
Uniqueness of Erinacine FErinacin F: this compound stands out due to its specific ability to activate the Nrf2 pathway and modulate antioxidant gene expression, providing robust protection against oxidative stress and neuronal damage .
Properties
CAS No. |
178120-47-3 |
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Molecular Formula |
C25H36O6 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(4R,9R,12R,13S,21R)-9,12-dimethyl-6-propan-2-yl-14,16-dioxahexacyclo[16.3.1.04,12.05,9.013,21.015,20]docosa-1,5-diene-18,19,20,22-tetrol |
InChI |
InChI=1S/C25H36O6/c1-12(2)13-7-8-22(3)9-10-23(4)15(16(13)22)6-5-14-17-19(23)31-21-25(17,29)20(27)24(28,11-30-21)18(14)26/h5,12,15,17-21,26-29H,6-11H2,1-4H3/t15-,17-,18?,19+,20?,21?,22-,23-,24?,25?/m1/s1 |
InChI Key |
YUCYEVHMFBEBSC-HYDKBBGFSA-N |
Isomeric SMILES |
CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |
Canonical SMILES |
CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O |
Synonyms |
Erinacine FErinacin F |
Origin of Product |
United States |
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